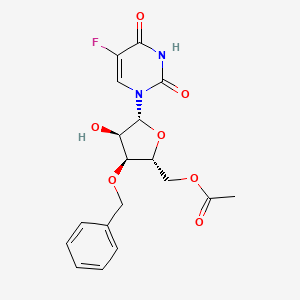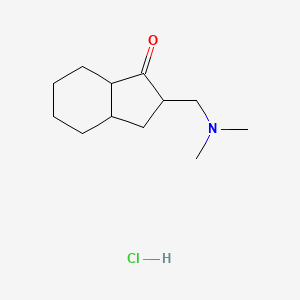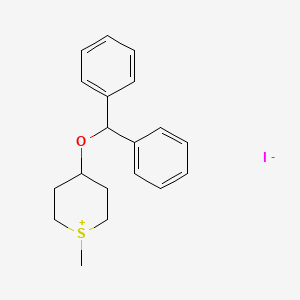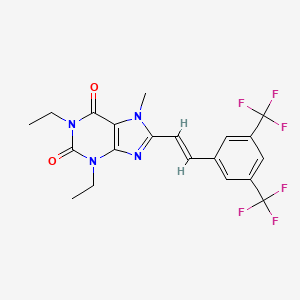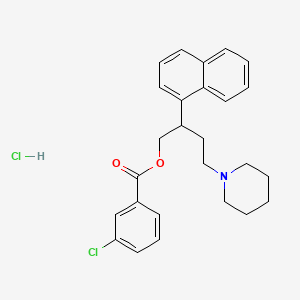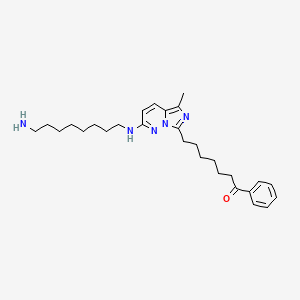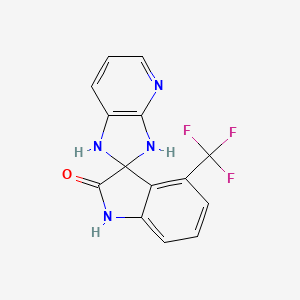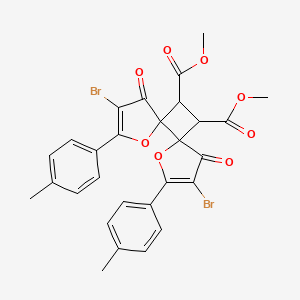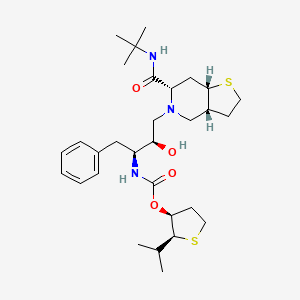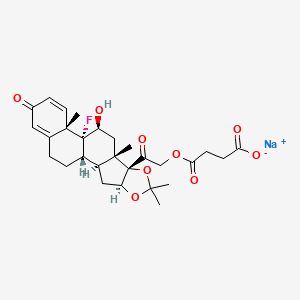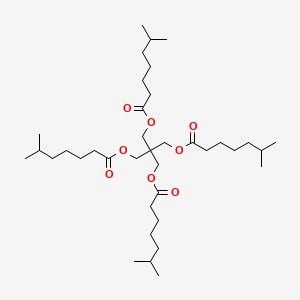
Pentaerythritol, tetraisooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaerythritol, tetraisooctanoate is an organic compound that belongs to the class of pentaerythritol esters. It is derived from pentaerythritol and isooctanoic acid. This compound is known for its excellent lubricating properties, making it a valuable ingredient in various industrial applications, including lubricants, cosmetics, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythritol, tetraisooctanoate is synthesized through the esterification of pentaerythritol with isooctanoic acid. The reaction typically involves heating pentaerythritol and isooctanoic acid in the presence of a catalyst, such as sulfuric acid or toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually between 100-150°C, to facilitate the esterification process. The water produced during the reaction is removed through azeotropic distillation to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, pentaerythritol and isooctanoic acid, are mixed in reactors equipped with heating and stirring mechanisms. Catalysts are added to accelerate the reaction, and the mixture is heated to the desired temperature. The reaction is monitored, and the product is purified through distillation and filtration to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol, tetraisooctanoate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of pentaerythritol and isooctanoic acid. Additionally, it can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Esterification: Pentaerythritol and isooctanoic acid in the presence of sulfuric acid or toluenesulfonic acid as catalysts.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Pentaerythritol and isooctanoic acid.
Oxidation: Oxidized derivatives of pentaerythritol and isooctanoic acid.
Scientific Research Applications
Pentaerythritol, tetraisooctanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a lubricant and plasticizer in the synthesis of polymers and resins.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled-release formulations and as a component in topical medications.
Industry: Utilized in the production of high-performance lubricants, coatings, and cosmetics due to its excellent stability and lubricating properties
Mechanism of Action
The mechanism of action of pentaerythritol, tetraisooctanoate is primarily related to its physical and chemical properties. As a lubricant, it forms a protective film on surfaces, reducing friction and wear. In biological applications, it acts as a carrier for active pharmaceutical ingredients, facilitating their controlled release and enhancing their bioavailability. The molecular targets and pathways involved depend on the specific application and the interacting molecules .
Comparison with Similar Compounds
Pentaerythritol tetranitrate: An explosive compound with different applications.
Pentaerythritol tetraisostearate: Used in cosmetics for its emollient properties.
Neopentyl glycol diheptanoate: Another ester used in lubricants and coatings.
Uniqueness: Pentaerythritol, tetraisooctanoate is unique due to its combination of high molecular weight and branched structure, which imparts excellent lubricating properties and thermal stability. This makes it particularly suitable for high-performance applications where other esters may not perform as well .
Properties
CAS No. |
28880-17-3 |
|---|---|
Molecular Formula |
C37H68O8 |
Molecular Weight |
640.9 g/mol |
IUPAC Name |
[3-(6-methylheptanoyloxy)-2,2-bis(6-methylheptanoyloxymethyl)propyl] 6-methylheptanoate |
InChI |
InChI=1S/C37H68O8/c1-29(2)17-9-13-21-33(38)42-25-37(26-43-34(39)22-14-10-18-30(3)4,27-44-35(40)23-15-11-19-31(5)6)28-45-36(41)24-16-12-20-32(7)8/h29-32H,9-28H2,1-8H3 |
InChI Key |
DZNXEEXXLNHHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(=O)OCC(COC(=O)CCCCC(C)C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



